molecular formula C15H19N3O2 B8618615 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-pentyl- CAS No. 125055-55-2

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-pentyl-

Cat. No.: B8618615
CAS No.: 125055-55-2
M. Wt: 273.33 g/mol
InChI Key: SRGIKNPVXCAQFR-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-pentyl- is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-55-2

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

6-methyl-4-oxo-N-pentylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-3-4-5-9-16-14(19)12-10-17-13-8-6-7-11(2)18(13)15(12)20/h6-8,10H,3-5,9H2,1-2H3,(H,16,19)

InChI Key

SRGIKNPVXCAQFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 8.16 g (0.04 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 6.2 ml (0.044 mol) of triethylamine in 240 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 4 ml (0.042 mol) of ethyl chloroformate in 20 ml of chloroform is dropped to the above mixture at -15° C. during 20 minutes. After stirring for 5 minutes, 3.835 g (0.044 mol) of n-pentylamine dissolved in 40 ml of chloroform are dropped to the above solution at -15° C. during 20 minutes. The reaction mixture is stirred below -10° C. for 1 hour and then let to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 100 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 100 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 6.1 g (55.8%) of the named product as orange yellow crystals after recrystallization from ethanol, m.p.: 112°-116° C.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3.835 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
55.8%

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